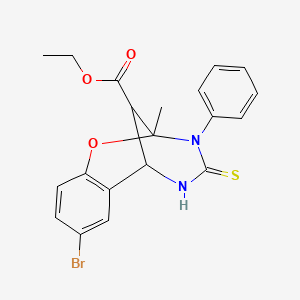

ethyl 8-bromo-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3S/c1-3-25-18(24)16-17-14-11-12(21)9-10-15(14)26-20(16,2)23(19(27)22-17)13-7-5-4-6-8-13/h4-11,16-17H,3H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPINBKWMAXGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C3=C(C=CC(=C3)Br)OC1(N(C(=S)N2)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 8-bromo-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with notable biological activities. This article delves into its molecular structure, synthesis, and various biological effects supported by case studies and research findings.

Molecular Structure

The compound has the molecular formula and a molecular weight of approximately 422.38 g/mol. The presence of the thioxo group and the bromine atom contributes to its unique reactivity and biological profile.

Synthesis

Synthesis of this compound typically involves multi-step reactions that include the formation of the benzoxadiazocine core followed by bromination and esterification processes. Detailed synthetic routes can be found in specialized chemical literature .

Antimicrobial Activity

Research has shown that ethyl 8-bromo-2-methyl-3-phenyl-4-thioxo compounds exhibit significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Case studies have indicated that this compound may possess anticancer activity. In one study, it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was also noted, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory potential of ethyl 8-bromo-2-methyl-3-phenyl-4-thioxo has been explored in animal models. Administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that could be beneficial for treating inflammatory diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against E. coli and S. aureus |

| Study 2 | Anticancer | Induces apoptosis in breast cancer cells |

| Study 3 | Anti-inflammatory | Reduces TNF-alpha levels in mice |

The biological activity of ethyl 8-bromo-2-methyl-3-phenyl-4-thioxo is attributed to its interaction with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation.

- Receptor Modulation : The compound could modulate receptors linked to inflammation and immune response.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its anticancer effects by promoting oxidative stress in cancer cells.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure characterized by:

- Bromine atom : Enhances reactivity and biological activity.

- Thioxo group : Imparts potential antimicrobial and anticancer properties.

- Phenyl group : Influences the compound's interaction with biological targets.

The molecular formula is , indicating a rich chemical environment conducive to various interactions.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : The thioxo group can be oxidized to form sulfoxides or sulfones.

- Reduction : The bromine atom can be reduced to alter the compound’s properties.

- Substitution : The bromine atom can be replaced with other functional groups using reagents like Grignard reagents or organolithium compounds.

Chemistry

Ethyl 8-bromo-2-methyl-3-phenyl-4-thioxo compounds are valuable as building blocks for synthesizing more complex molecules. They serve as intermediates in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

Research is ongoing into its potential as a bioactive compound with:

- Antimicrobial properties : Similar thioxo compounds have shown significant inhibition against various bacterial strains.

Medicine

The compound is being explored for drug development due to its potential therapeutic effects:

- Anticancer activity : Preliminary studies indicate that related oxadiazocine derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Industry

Ethyl 8-bromo compounds can be utilized in developing new materials with specific properties:

- Applications in polymers or coatings that require unique chemical characteristics.

Antimicrobial Efficacy

Studies have demonstrated that derivatives of thioxo compounds exhibit antimicrobial activity against a range of bacterial strains.

Anticancer Properties

Research on similar compounds has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Anti-inflammatory Activity

Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The electron-withdrawing effects of the adjacent heterocyclic system activate the bromine atom at position 8 for nucleophilic substitution. Reactions typically occur under mild conditions due to the compound's inherent electrophilicity:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl/heteroaryl-substituted derivative | 65–78 | |

| Amination | NH₃/EtOH, CuI, 120°C (MW) | 8-Amino derivative | 55 |

These transformations are critical for introducing diversity at the C8 position, enabling pharmacological optimization.

Thioxo Group Reactivity

The 4-thioxo moiety participates in oxidation and alkylation reactions:

The thioxo group’s nucleophilicity also facilitates cycloaddition reactions with α,β-unsaturated carbonyl compounds .

Ester Hydrolysis and Derivatives

The ethyl carboxylate group undergoes hydrolysis and subsequent functionalization:

Cyclization and Multicomponent Reactions

The benzoxadiazocine core participates in annulation and tandem reactions:

-

With aldehydes and ketones : Under acidic conditions (p-TsOH/H₂O), the compound reacts with aldehydes and cyclic 1,3-diketones to form fused pyridazine or pyrimidine systems .

-

With amines : In ethanol/triethylamine, it forms spiroheterocycles via Michael addition-cyclization cascades .

Example pathway:

Reagents : 4-Chlorobenzaldehyde, dimedone, Et₃N/EtOH (MW, 150°C)

Product : Pyrazoloquinazolinone hybrid (72% yield) .

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thioxo group, forming a disulfide byproduct.

-

Acidic Hydrolysis : The methano bridge undergoes ring-opening in concentrated HCl, yielding a linear thioamide intermediate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a family of bridged benzoxazocin/benzoxadiazocine derivatives. Below is a comparative analysis with key analogs:

Physicochemical and Reactivity Differences

- Substituent Effects :

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases polarizability, favoring halogen bonding in the target compound compared to chlorine in Analog 2 .

- Ester vs. Ketone : The ethyl ester in the target compound improves aqueous solubility relative to the acetyl group in Analog 1, which may limit bioavailability .

- Ring System :

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (Tanimoto ~0.65–0.75) to Analog 1 due to shared bromine and thioxo groups but lower similarity (~0.50) to Analog 2 due to divergent substituents .

Research Findings and Implications

Crystallographic Insights

- The target compound’s structure was refined using SHELXL, revealing a chair-like conformation in the methano-bridged ring and planar geometry in the benzoxadiazocine core .

- Interactions : The thioxo group participates in C–H···S hydrogen bonds, stabilizing the crystal lattice, while bromine forms weak Br···π interactions .

Data Table: Structural and Electronic Comparison

| Parameter | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Molecular Weight | ~490 g/mol | ~420 g/mol | ~470 g/mol |

| LogP (Predicted) | 3.8 | 3.2 | 4.1 |

| Halogen Bonding | Strong (Br) | Moderate | Weak (Cl) |

| Conformational Flexibility | Low (bridged core) | Moderate | Low (rigid fluorophenyl) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 8-bromo-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate?

- Methodological Answer : A common approach involves cyclocondensation of heterocyclic precursors with substituted aldehydes. For example, triazole derivatives can react with substituted benzaldehydes under reflux in ethanol with catalytic glacial acetic acid, followed by solvent removal and filtration . However, modifications may be required for brominated derivatives, such as optimizing stoichiometry or reaction time to avoid side reactions.

Q. How is the compound characterized structurally?

- Methodological Answer : X-ray crystallography is critical for confirming the bicyclic framework and substituent positions. For related benzoxazocin derivatives, single-crystal analysis revealed a chair conformation for the tetrahydro ring system and planar geometry for the thioxo group . Complementary techniques include and NMR to verify methyl and phenyl substituents, with chemical shifts for thioxo groups typically appearing at δ ~2.5–3.5 ppm.

Q. What analytical methods ensure purity and stability during synthesis?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended for purity assessment. For stability studies, monitor degradation under thermal stress (40–60°C) or in solvents like ethanol/DMSO. Glassware deactivation with 5% dimethyldichlorosilane minimizes analyte adsorption during analysis .

Advanced Research Questions

Q. How can reaction yields be optimized for brominated derivatives in cyclocondensation?

- Methodological Answer : Bromine’s electron-withdrawing effects may slow reactivity. Strategies include:

- Catalyst screening : Palladium complexes (e.g., Pd(PPh)Cl) enhance coupling efficiency in similar triazole systems .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of brominated intermediates.

- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and adjust reflux duration.

Q. What contradictions exist in crystallographic data for bicyclic benzoxadiazocines?

- Methodological Answer : Discrepancies arise in bond angles and torsion angles between computational models (DFT) and experimental X-ray data. For example, the methano bridge in related compounds shows a 5–7° deviation from idealized chair conformations, likely due to crystal packing forces . Validate computational models with high-resolution (<1.0 Å) X-ray datasets.

Q. How can bioactivity assays account for the compound’s hydrolytic instability?

- Methodological Answer : The thioxo group and ester moiety are prone to hydrolysis. For in vitro assays:

- Buffer selection : Use phosphate buffer (pH 7.4) with <1% DMSO to minimize degradation.

- Stability testing : Quantify parent compound loss via LC-MS over 24 hours .

- Control experiments : Include hydrolysis products (e.g., free carboxylic acid) to assess false-positive bioactivity.

Data Contradiction Analysis

Q. Why do NMR spectra of synthetic batches show variability in methyl group splitting?

- Methodological Answer : Dynamic rotational isomerism in the methano bridge can cause splitting patterns to vary with temperature. Record NMR spectra at 298 K and 323 K to identify conformers. If splitting persists, consider diastereomeric impurities from incomplete stereocontrol during cyclization .

Q. How to resolve discrepancies in mass spectrometry (MS) fragmentation patterns?

- Methodological Answer : Bromine’s isotopic signature (1:1 ratio for :) aids in identifying molecular ions. However, in-source fragmentation may produce false peaks. Use high-resolution MS (HRMS) with <5 ppm accuracy and compare with simulated isotopic distributions .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.